N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide is an organic compound with the molecular formula C24H27NO2S. This compound is characterized by its unique structure, which includes a naphthalene sulfonamide core substituted with a cyclohexyl and phenylethyl group. It is known for its diverse applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-cyclohexyl-2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification: Using recrystallization or chromatography techniques to achieve the desired purity.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s hydrophobic cyclohexyl and phenylethyl groups facilitate its interaction with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohexyl-2-phenylethyl)benzene-1-sulfonamide
- N-(2-cyclohexyl-2-phenylethyl)thiophene-2-sulfonamide
- N-(2-cyclohexyl-2-phenylethyl)pyridine-3-sulfonamide
Uniqueness
N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
899368-31-1 |
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Molecular Formula |
C24H27NO2S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C24H27NO2S/c26-28(27,23-16-15-19-9-7-8-14-22(19)17-23)25-18-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1,3-4,7-11,14-17,21,24-25H,2,5-6,12-13,18H2 |
InChI Key |
FDHKTRHMYYNWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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